molecular formula C12H18Br3N3 B12572881 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine CAS No. 600168-39-6

2,4,6-Tris(3-bromopropyl)-1,3,5-triazine

Cat. No.: B12572881
CAS No.: 600168-39-6
M. Wt: 444.00 g/mol
InChI Key: LBEXZWSMMSDPJY-UHFFFAOYSA-N
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Description

2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is a chemical compound with the molecular formula C12H21Br3N3. It is a derivative of 1,3,5-triazine, where three bromopropyl groups are attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3-bromopropyl)-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tris(3-bromopropyl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines were attached. This results in the formation of new carbon-nucleophile bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(2-bromoethyl)-1,3,5-triazine
  • 2,4,6-Tris(4-bromobutyl)-1,3,5-triazine
  • 2,4,6-Tris(3-chloropropyl)-1,3,5-triazine

Uniqueness

2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is unique due to the specific length and positioning of the bromopropyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and materials science .

Biological Activity

2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its triazine ring substituted with three bromopropyl groups. The presence of bromine atoms enhances its reactivity and potential biological interactions.

Metabolism and Biotransformation

Recent studies have highlighted the metabolism of related compounds such as 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), which serves as a precursor to this compound. In vitro assays using human and rat liver microsomes indicated that TTBP-TAZ undergoes rapid metabolism with half-lives of 1.1 hours in humans and 2.2 hours in rats. The primary metabolite identified was 2,4,6-TBP, accounting for 87% of all metabolites formed . This metabolic profile suggests that similar pathways may be expected for this compound.

Pharmacological Activity

The biological activities associated with triazine derivatives are diverse and include:

  • Antimicrobial Activity : Various studies have reported that triazine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a series of synthesized 2,4,6-trisubstituted triazines demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against selected pathogens .
  • Anticancer Properties : Triazines have been explored for their anticancer potential. Some derivatives have shown activity against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), indicating their capability to inhibit cell viability at micromolar concentrations .
  • Anti-inflammatory Effects : Certain triazine derivatives have been noted for their anti-inflammatory activities. This property is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Studies and Research Findings

Several studies provide insights into the biological activity of triazine derivatives:

  • Antimicrobial Evaluation : A study synthesized a series of triazines which were evaluated for antimicrobial activity. Out of the compounds tested, several exhibited promising results against pathogenic bacteria and fungi .
  • In Vivo Studies : In vivo experiments involving the administration of TTBP-TAZ in rats revealed significant activation of the aryl hydrocarbon receptor (AhR) and promoted fatty degeneration in liver tissues . These findings suggest potential toxicological implications that warrant further investigation.
  • Molecular Docking Studies : Molecular docking analyses have been employed to understand the interaction mechanisms of triazines with biological targets. For example, docking studies indicated that certain triazine derivatives could form hydrogen bonds with target proteins involved in viral infections .

Summary Table of Biological Activities

Biological ActivityCompoundMIC (μg/mL)Reference
AntimicrobialTriazine Derivatives6.25 - 12.5
AnticancerMDA-MB-231 CellsMicromolar
Anti-inflammatoryVarious TriazinesNot specified

Properties

CAS No.

600168-39-6

Molecular Formula

C12H18Br3N3

Molecular Weight

444.00 g/mol

IUPAC Name

2,4,6-tris(3-bromopropyl)-1,3,5-triazine

InChI

InChI=1S/C12H18Br3N3/c13-7-1-4-10-16-11(5-2-8-14)18-12(17-10)6-3-9-15/h1-9H2

InChI Key

LBEXZWSMMSDPJY-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NC(=NC(=N1)CCCBr)CCCBr)CBr

Origin of Product

United States

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